molecular formula C21H20FNO2S B11507266 N-(3,3-diphenylpropyl)-4-fluorobenzenesulfonamide

N-(3,3-diphenylpropyl)-4-fluorobenzenesulfonamide

Cat. No.: B11507266
M. Wt: 369.5 g/mol
InChI Key: PAUMRPXWECBEGT-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-4-fluorobenzene-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a 3,3-diphenylpropyl group attached to a 4-fluorobenzene-1-sulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The final step involves the reaction of 3,3-diphenylpropylamine with 4-fluorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Diphenylpropyl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3,3-Diphenylpropyl)-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-Diphenylpropyl)-4-fluorobenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and fluorobenzene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20FNO2S

Molecular Weight

369.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C21H20FNO2S/c22-19-11-13-20(14-12-19)26(24,25)23-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21,23H,15-16H2

InChI Key

PAUMRPXWECBEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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